molecular formula C4H8NO2- B1238586 beta-Amino isobutyrate

beta-Amino isobutyrate

Cat. No.: B1238586
M. Wt: 102.11 g/mol
InChI Key: QCHPKSFMDHPSNR-VKHMYHEASA-M
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Description

Beta-Amino Isobutyrate, also known as 3-Aminoisobutyric acid, is a non-proteinogenic amino acid derived from the catabolism of thymine, a pyrimidine base. It is a small molecule with the chemical formula C₄H₉NO₂ and a molar mass of 103.12 g/mol. This compound is notable for its role in various metabolic processes, particularly in the regulation of lipid and carbohydrate metabolism .

Scientific Research Applications

Chemistry

In chemistry, Beta-Amino Isobutyrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.

Biology

Biologically, this compound is significant for its role in muscle metabolism. It is released during exercise and has been shown to induce the browning of white adipose tissue, which is beneficial for energy expenditure and weight management .

Medicine

In medicine, this compound is being explored for its potential therapeutic effects on metabolic disorders. Its ability to regulate lipid and carbohydrate metabolism makes it a promising candidate for treating conditions like obesity and type 2 diabetes .

Industry

Industrially, this compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Amino Isobutyrate can be synthesized through several methods. One common approach involves the reaction of isobutyric acid with ammonia under high temperature and pressure conditions. This reaction typically requires a catalyst, such as a metal oxide, to facilitate the formation of the amino acid.

Another synthetic route involves the reductive amination of pyruvic acid with ammonia in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous due to its relatively mild reaction conditions and high yield.

Industrial Production Methods

In industrial settings, this compound is often produced via microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the compound by manipulating their metabolic pathways. This biotechnological approach is favored for its sustainability and cost-effectiveness compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Beta-Amino Isobutyrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding keto acids.

    Reduction: The compound can be reduced to form amino alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Produces keto acids and other oxidized derivatives.

    Reduction: Yields amino alcohols.

    Substitution: Results in various substituted amino acids depending on the reagents used.

Mechanism of Action

Beta-Amino Isobutyrate exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα) receptors. This activation leads to the upregulation of genes involved in fatty acid oxidation and thermogenesis. Additionally, it influences the expression of genes related to glucose metabolism, thereby improving insulin sensitivity and reducing blood lipid levels .

Comparison with Similar Compounds

Similar Compounds

    Beta-Alanine: Another beta amino acid, but it is involved in the synthesis of carnosine and has different metabolic effects.

    Gamma-Aminobutyric Acid (GABA): A neurotransmitter with a different structure and function, primarily involved in inhibitory signaling in the nervous system.

    Beta-Hydroxy Beta-Methylbutyrate (HMB): A metabolite of the amino acid leucine, known for its role in muscle protein synthesis and reduction of muscle breakdown.

Uniqueness

Beta-Amino Isobutyrate is unique due to its dual role in both lipid and carbohydrate metabolism. Unlike Beta-Alanine and HMB, which are more focused on muscle metabolism, this compound has broader metabolic effects, including the browning of white adipose tissue and regulation of blood lipid levels .

Properties

Molecular Formula

C4H8NO2-

Molecular Weight

102.11 g/mol

IUPAC Name

(2S)-3-amino-2-methylpropanoate

InChI

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/p-1/t3-/m0/s1

InChI Key

QCHPKSFMDHPSNR-VKHMYHEASA-M

Isomeric SMILES

C[C@@H](CN)C(=O)[O-]

SMILES

CC(CN)C(=O)[O-]

Canonical SMILES

CC(CN)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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